3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine
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Overview
Description
3-(Bicyclo[310]hexan-2-YL)propan-1-amine is a bicyclic amine compound characterized by a unique bicyclo[310]hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of photoredox catalysis and efficient reaction conditions are key to achieving industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield saturated amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the bicyclic amine, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound is used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(Bicyclo[3.1.0]hexan-2-yl)propan-1-ol: This compound shares a similar bicyclic structure but has a hydroxyl group instead of an amine group.
Bicyclo[3.1.0]hexane derivatives: Various derivatives with different functional groups exhibit unique chemical reactivity and biological activity.
Uniqueness
3-(Bicyclo[31
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3-(2-bicyclo[3.1.0]hexanyl)propan-1-amine |
InChI |
InChI=1S/C9H17N/c10-5-1-2-7-3-4-8-6-9(7)8/h7-9H,1-6,10H2 |
InChI Key |
ATGWYDASSLSAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)CCCN |
Origin of Product |
United States |
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